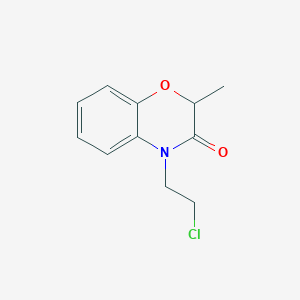

![molecular formula C9H7ClN2O B1373597 1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 1257078-14-0](/img/structure/B1373597.png)

1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone

Overview

Description

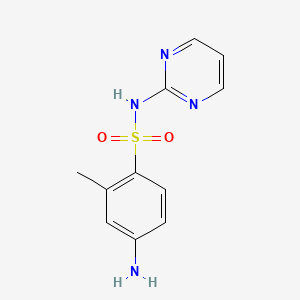

“1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 1257078-14-0 . It has a molecular weight of 194.62 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “this compound”, has been a subject of research due to their broad spectrum of biological activity profiles . The synthesis often involves metal-free direct synthesis protocols .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7ClN2O/c1-6(13)8-9(10)11-7-4-2-3-5-12(7)8/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 194.62 .Scientific Research Applications

Phosphorescent Properties and Acid-Base Vapor Stimuli Response

Research by Li and Yong (2019) demonstrated that novel positional isomers of 1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone exhibit unique phosphorescent colors and quantum yields. Intriguingly, these isomers can reversibly switch their phosphorescent color in response to acid-base vapor stimuli, indicating potential applications in developing dynamic functional materials (Li & Yong, 2019).

Synthesis and Antimicrobial Activity

A study on related compounds synthesized from this compound found significant antimicrobial activity, suggesting applications in the development of new antimicrobial agents (Salimon, Salih, & Hussien, 2011).

Structural Analysis and Solid State Behavior

Bisseyou et al. (2007) explored the synthesis of compounds related to this compound and their solid-state properties, indicating the importance of these compounds in the study of molecular structures and interactions (Bisseyou, Soro, Sissouma, Giorgi, & Ebby, 2007).

Formation of Coordination Polymers

Yin et al. (2021) reported the use of a ligand related to this compound in constructing coordination polymers with varying dimensionalities. This highlights its role in the development of advanced materials with potential applications in nanotechnology and materials science (Yin, Li, Yan, & Yong, 2021).

Antiviral and Antifungal Activity

Various derivatives of this compound have been found to exhibit antiviral and antifungal activities, suggesting its significance in pharmaceutical research and drug development (Attaby, Elghandour, Ali, & Ibrahem, 2006), (Mamolo, Zampieri, Falagiani, Vio, & Banfi, 2003).

Safety and Hazards

Mechanism of Action

Target of Action

albicans . More research is needed to confirm the exact target of this compound.

Mode of Action

It’s plausible that the compound interacts with its target protein, leading to changes in the protein’s function

Biochemical Pathways

If the compound does indeed target cyp51 as suggested, it could potentially impact the ergosterol biosynthesis pathway, given the role of cyp51 in this process .

Result of Action

If the compound does target CYP51, it could potentially inhibit the production of ergosterol, a key component of fungal cell membranes . This could lead to cell death, providing a possible antifungal effect.

properties

IUPAC Name |

1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)8-9(10)11-7-4-2-3-5-12(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIMJRPPJPGPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C2N1C=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1373515.png)

![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1373516.png)

![5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1373520.png)

![1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B1373521.png)